3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Description
This compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They have a wide range of applications in the field of medicine and industry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the various functional groups. This could involve techniques such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide group could undergo hydrolysis, while the benzene ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .Mechanism of Action
Target of Action
The primary targets of the compound “3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” are currently unknown. This compound is structurally similar to a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives , which have shown prominent activity against both MCF-7 and A549 cancer cell lines . .
Mode of Action
Based on its structural similarity to the aforementioned triazole derivatives , it might interact with cellular targets leading to the inhibition of cancer cell growth.
Biochemical Pathways
Given its potential anticancer activity , it may influence pathways related to cell growth and proliferation.
Result of Action
Based on its potential anticancer activity , it may lead to the inhibition of cancer cell growth and proliferation.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-6-31-22-15-19(16-23(32-7-2)24(22)33-8-3)25(29)27-20-11-12-21-18(14-20)10-9-13-28(21)26(30)17(4)5/h11-12,14-17H,6-10,13H2,1-5H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTBIMSHCWNNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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